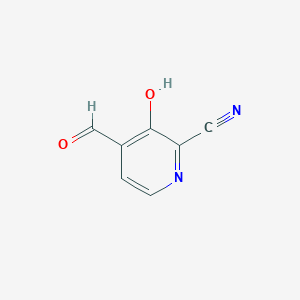
4-Formyl-3-hydroxypicolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl-3-hydroxypicolinonitrile is a chemical compound that belongs to the class of picolinonitriles It is characterized by the presence of a formyl group at the 4-position and a hydroxyl group at the 3-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-3-hydroxypicolinonitrile can be achieved through several methods. One notable approach involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles, followed by N-O bond cleavage of isoxazolopyridines under mild reaction conditions . This stepwise and one-pot method provides a unique and efficient route to obtain the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of scalable processes, would apply.
Chemical Reactions Analysis
Types of Reactions: 4-Formyl-3-hydroxypicolinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products:
Oxidation: Formation of 4-formyl-3-oxopyridine.
Reduction: Formation of 4-hydroxymethyl-3-hydroxypicolinonitrile.
Substitution: Formation of various substituted picolinonitriles depending on the nucleophile used.
Scientific Research Applications
4-Formyl-3-hydroxypicolinonitrile has a wide range of applications in scientific research:
Medicine: Its derivatives are being explored for their antifungal and anti-influenza properties.
Industry: The compound can be used in the development of new materials with specific functional properties.
Mechanism of Action
The mechanism by which 4-Formyl-3-hydroxypicolinonitrile exerts its effects is primarily through its functional groups. The formyl group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The nitrile group can undergo nucleophilic substitution, leading to the formation of diverse derivatives with potential biological activities.
Comparison with Similar Compounds
- 3-Hydroxy-4-methylpicolinonitrile
- 3-Hydroxy-4-phenylpicolinonitrile
- 3-Hydroxy-4-(4-methoxyphenyl)picolinonitrile
Comparison: 4-Formyl-3-hydroxypicolinonitrile is unique due to the presence of the formyl group, which provides additional reactivity compared to its analogs The formyl group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis
Properties
Molecular Formula |
C7H4N2O2 |
|---|---|
Molecular Weight |
148.12 g/mol |
IUPAC Name |
4-formyl-3-hydroxypyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4N2O2/c8-3-6-7(11)5(4-10)1-2-9-6/h1-2,4,11H |
InChI Key |
GXOFJLGPFIEDKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



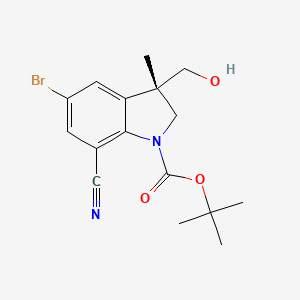
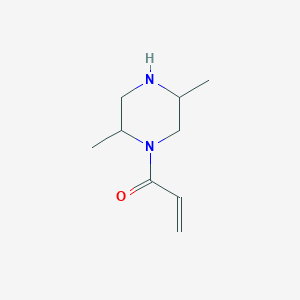
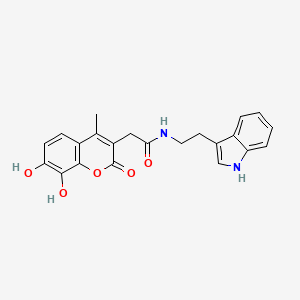
![N-((5-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl)-3-(3-oxo-2,3-dihydroisoxazol-5-yl)propanamide](/img/structure/B12981686.png)
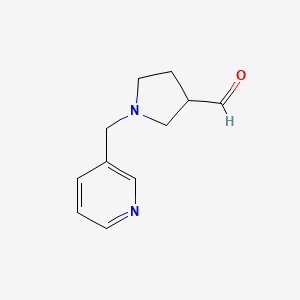

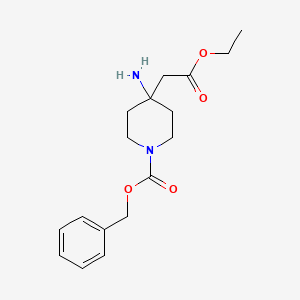


![tert-Butyl 2-(dibenzylamino)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12981702.png)

![(Z)-6-(2-Ethoxyvinyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12981713.png)

